molecular formula C13H7F2NO4 B6399753 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261981-22-9

3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6399753
CAS RN: 1261981-22-9
M. Wt: 279.19 g/mol
InChI Key: ORQTVAHMMWCNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenyl)-5-nitrobenzoic acid (DFNB) is an organic compound with a molecular formula of C7H4F2NO3 and a molecular weight of 191.11 g/mol. It is a colorless crystalline solid with a melting point of 95°C. DFNB is a compound of great interest due to its unique properties and potential applications in various fields. It has been used in the synthesis of various organic compounds, as well as in the development of drugs and materials.

Scientific Research Applications

3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been studied extensively as a potential drug candidate. It has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been used in the development of new materials, such as polymers and nanomaterials. In addition, 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been used in the synthesis of other organic compounds, such as dyes and pigments.

Mechanism of Action

3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are important mediators of inflammation. By blocking the activity of the enzyme, 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been shown to have anti-inflammatory and anti-microbial effects in animal models. It has also been found to inhibit the growth of certain types of cancer cells in vitro. In addition, 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been found to have antioxidant and anti-apoptotic effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored at room temperature. However, it is a highly toxic compound and must be handled with care. In addition, the compound is not water soluble and must be dissolved in a suitable solvent before use.

Future Directions

3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has potential applications in the development of new drugs and materials. Further research is needed to better understand the mechanisms of action of 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% and to identify new potential uses. Additionally, further research is needed to better understand the safety and efficacy of 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% in humans. Finally, research is needed to develop more efficient and cost-effective methods of synthesis.

Synthesis Methods

3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% can be synthesized from the reaction of 2,4-difluorobenzoic acid and nitric acid. The reaction is carried out in an aqueous solution of nitric acid at a temperature of about 150°C. The reaction produces a mixture of nitrobenzoic acid, 2,4-difluorobenzoic acid, and 2,4-difluoronitrobenzoic acid. The 2,4-difluoronitrobenzoic acid is then separated from the mixture and purified by recrystallization.

properties

IUPAC Name

3-(2,4-difluorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-9-1-2-11(12(15)6-9)7-3-8(13(17)18)5-10(4-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQTVAHMMWCNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689602
Record name 2',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261981-22-9
Record name 2',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.